molecular formula C23H17N3O5 B2373530 N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251680-97-3

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No. B2373530
CAS RN: 1251680-97-3
M. Wt: 415.405
InChI Key: ALHHUMXZDCWLGO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,3-benzodioxol (also known as methylenedioxyphenyl) group , the 1,8-naphthyridine core , and a carboxamide group. These groups are often found in biologically active compounds, including pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol group, the 1,8-naphthyridine core, and the carboxamide group. The benzodioxol group is a benzene ring with two oxygen atoms forming a dioxolane ring . The 1,8-naphthyridine core is a two-ring system with nitrogen atoms at the 1 and 8 positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the functional groups mentioned above. The benzodioxol group might undergo electrophilic aromatic substitution or could be cleaved under acidic or basic conditions. The naphthyridine core might undergo reactions typical of aromatic heterocycles, such as electrophilic or nucleophilic substitution .

Scientific Research Applications

Anticancer Evaluation

Naphthyridine derivatives have been synthesized and evaluated for their anticancer properties. One study synthesized 1,3,4-oxadiazole derivatives from Schiff base corresponding hydrazides and found one compound to be notably active against breast cancer cell lines, while others showed moderate activity Salahuddin et al., 2014.

Antiviral Activity

Another area of application is in the development of HIV-integrase inhibitors. Research in this domain led to the discovery of naphthyridinone derivatives with potent antiviral activity in cellular assays, demonstrating low nanomolar IC(50) values in an HIV-integrase strand transfer assay Boros et al., 2009.

Tachykinin Receptor Antagonists

Naphthyridine derivatives have also been explored for their potential in treating bladder function disorders through the synthesis of cyclic analogues demonstrating NK(1) antagonistic activities. These compounds showed promising results in both in vitro and in vivo evaluations Natsugari et al., 1999.

Luminescent Properties

In the field of materials science, naphthyridine derivatives have been identified for their aggregation-enhanced emission (AEE) properties. The studies demonstrate the potential of these compounds in developing luminescent materials, with properties such as mechano-chromism and multi-stimuli responsiveness Srivastava et al., 2017.

Antibacterial and Anti-inflammatory Activities

Naphthyridine derivatives have exhibited significant antibacterial and anti-inflammatory activities, including potent effects against a range of bacterial strains and in vitro anticancer potential. These findings highlight their potential for development into therapeutic agents Madaan et al., 2013.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-20-16-7-4-10-24-21(16)26(15-5-2-1-3-6-15)23(29)19(20)22(28)25-12-14-8-9-17-18(11-14)31-13-30-17/h1-11,27H,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHUMXZDCWLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide

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